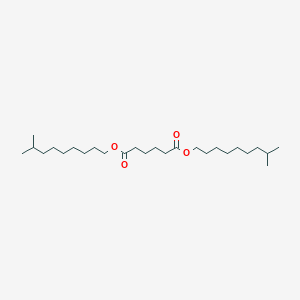
Diisodecyl adipate
Vue d'ensemble
Description
Diisodecyl adipate (DIDA) is an adipate-based plasticizer . It is used in the development of biodegradable films using thermoplastic starch and poly(lactic acid) . It may also be used in the preparation of cellulose triacetate-based films for the fabrication of optical devices .
Molecular Structure Analysis
The molecular formula of DIDA is C26H50O4 . Its molecular weight is 426.6728 . The IUPAC Standard InChI is InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3 .Physical And Chemical Properties Analysis
DIDA is a liquid with a refractive index of n20/D 1.452 (lit.) . It has a melting point of 27.4 °C (lit.) . It is soluble in hexane, toluene, ethanol, and acetone, but insoluble in water and propylene glycol . Its density is 0.916 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Diisodecyl Adipate: A Comprehensive Analysis of Scientific Research Applications
Biodegradable Film Development: Diisodecyl adipate is utilized as a plasticizer in the creation of biodegradable films. These films are made using thermoplastic starch and poly(lactic acid), which are environmentally friendly alternatives to traditional plastics. The addition of diisodecyl adipate helps to improve the flexibility and durability of these films, making them suitable for various applications such as packaging materials .
Optical Device Fabrication: This compound plays a crucial role in the preparation of cellulose triacetate-based films, which are essential in the fabrication of optical devices. The properties of diisodecyl adipate contribute to the film’s performance, affecting its optical clarity and stability .
Low-Temperature Performance in Plasticizers: Diisodecyl adipate is recognized for its remarkable low-temperature performance when used as a plasticizer. This makes it an ideal component in products that require cold-tolerance, such as outdoor materials or items used in colder climates .
Hybrid Film Characterization: Research has been conducted on the influence of diisodecyl adipate concentration in hybrid films applied to tinplate. These studies involve advanced characterization techniques like scanning electron microscopy and profilometry, which help understand the material’s surface properties and potential applications .
Orientations Futures
Mécanisme D'action
Target of Action
Diisodecyl adipate is primarily used as a plasticizer in the development of biodegradable films . Its primary targets are polymers such as thermoplastic starch and poly(lactic acid) . It enhances the flexibility and workability of these polymers, making them suitable for various applications.
Mode of Action
Diisodecyl adipate interacts with its targets (polymers) by embedding itself in the polymer matrix. This increases the distance between polymer chains, reducing intermolecular forces and increasing the flexibility of the material .
Biochemical Pathways
It’s known that it can be transformed and degraded through various pathways . The metabolites resulting from these transformations can have toxic effects on organisms .
Pharmacokinetics
It’s known that it’s soluble in most organic solvents and hydrocarbons, but insoluble or slightly soluble in glycerin .
Result of Action
The primary result of diisodecyl adipate’s action is the increased flexibility and workability of the polymers it is added to . This allows the creation of a variety of products, from biodegradable films to electrical cable sheaths .
Action Environment
The action of diisodecyl adipate can be influenced by environmental factors. For example, it has good cold resistance, making it suitable for use in outdoor products . Its compatibility with polyvinyl chloride (pvc) is relatively poor, often requiring the use of other plasticizers for products that require both cold resistance and durability .
Propriétés
IUPAC Name |
bis(8-methylnonyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYQYOQRGPFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274202 | |
| Record name | Bis(8-methylnonyl) hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diisodecyl adipate | |
CAS RN |
27178-16-1, 142-53-0 | |
| Record name | Diisodecyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoplex DDA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(8-methylnonyl) hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisodecyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISODECYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Q382O0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does curing temperature influence the properties of hybrid films containing diisodecyl adipate on tinplate?
A: Curing temperature plays a critical role in determining the final properties of hybrid films containing DIDA. Higher curing temperatures influence the kinetics of hydrolysis and condensation reactions during the sol-gel process. [] This can lead to increased layer thickness and improved barrier effects against corrosion on tinplate. []
Q2: Can you elaborate on the effect of diisodecyl adipate on the morphology and properties of poly(lactic acid)/thermoplastic starch blends?
A: When used as a plasticizer in poly(lactic acid) (PLA) and thermoplastic starch (TPS) blends, DIDA significantly influences the morphology, mechanical properties, and barrier properties of the resulting sheets. [] Its higher molecular weight, compared to diethyl adipate (DEA), contributes to improved mechanical and barrier properties. [] Microscopic analysis revealed that DIDA promotes different morphologies (dispersed or co-continuous structures) depending on the PLA/TPS ratio, directly impacting the material's properties. []
Q3: Can diisodecyl adipate be used in applications beyond PVC plasticization, and what advantages does it offer?
A: Yes, DIDA has shown promise in creating innovative materials like thermoplastic electroactive gels. [] These gels, formed using DIDA and polyvinyl chloride, exhibit electromechanical activity and can be easily fabricated using heat-based methods like 3D-printing and extrusion. [] This overcomes the limitations of traditional solvent-based fabrication and opens new possibilities for artificial muscle development and soft robotics. [, ]
Q4: What are the environmental considerations associated with diisodecyl adipate?
A: While DIDA is widely used, it's essential to acknowledge its potential environmental impact. The research highlights the presence of DIDA as a contaminant in recycled paper fibers. [] This necessitates effective treatment methods to remove DIDA and similar plasticizers during the recycling process to ensure the quality of recycled materials and minimize environmental contamination. []
Q5: Are there any studies on alternative plasticizers to diisodecyl adipate, particularly in the context of potential toxicity concerns?
A: Research has explored alternatives to DIDA, especially given concerns about the endocrine-disrupting effects of some plasticizers. [] In a study comparing DIDA to other DEHP replacements in a fetal rat testis organ culture model, DIDA showed minimal toxicity compared to the legacy compound MEHP. [] This suggests that DIDA could be a safer alternative in specific applications, although further investigation is needed. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

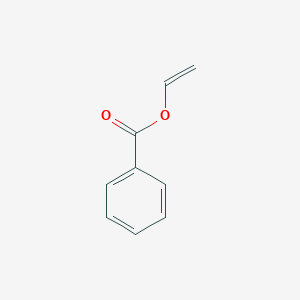

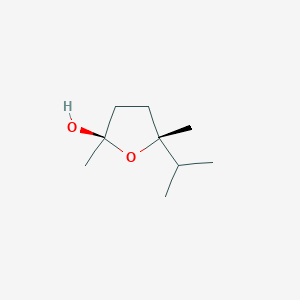
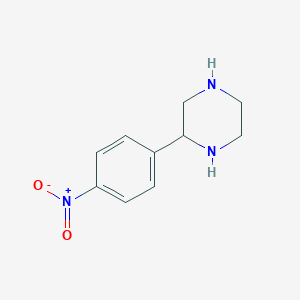
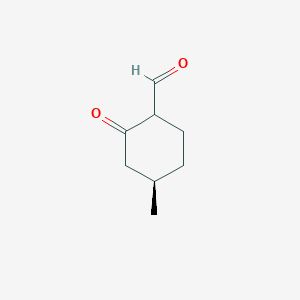



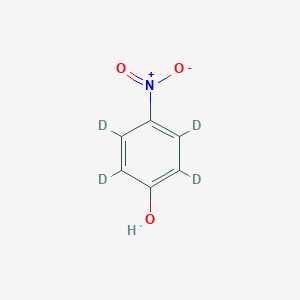
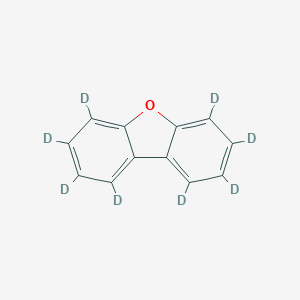
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

